

Application Notes and Protocols for the Characterization of VH032-C6-NH-Boc

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Compound of Interest

Compound Name: VH032-C6-NH-Boc

Cat. No.: B12372104

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of **VH032-C6-NH-Boc**, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols focus on ensuring the identity, purity, and stability of this von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.

Introduction

VH032-C6-NH-Boc is a derivative of the potent VHL ligand VH032, featuring a six-carbon alkyl linker and a tert-butyloxycarbonyl (Boc) protecting group.^[1] This intermediate is designed for the modular synthesis of PROTACs, where the Boc group is removed under acidic conditions to reveal a primary amine for conjugation to a target protein ligand.^{[1][2]} Accurate characterization of **VH032-C6-NH-Boc** is critical to ensure the quality and reliability of the final PROTAC molecule. The following protocols describe the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of small molecules like **VH032-C6-NH-Boc**. The method separates the compound of interest from impurities based on hydrophobicity.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 column (e.g., Phenomenex Kinetex 150 x 4.6 mm, 5 μ m) is recommended.[3]
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[3]
- Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)[3]
- Gradient:
 - 0-6 min: 30% to 100% B
 - 6-7 min: Hold at 100% B
 - 7-7.1 min: 100% to 30% B
 - 7.1-12 min: Hold at 30% B[3]
- Flow Rate: 0.8 mL/min[3]
- Detection Wavelength: 254 nm[3]
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve a small amount of **VH032-C6-NH-Boc** in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.

Data Presentation:

Parameter	Value	Reference
Purity (%)	>95%	[3]
Retention Time (min)	~ 5-6	Estimated

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to confirm the molecular weight of **VH032-C6-NH-Boc**. Electrospray ionization (ESI) is a suitable method for this analysis.

Experimental Protocol:

- Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.
- LC Conditions: The HPLC conditions described in section 2.1 can be used.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Range: m/z 100-1000
 - Capillary Voltage: 3-4 kV
 - Cone Voltage: 30-50 V
 - Source Temperature: 120-150 °C
 - Desolvation Temperature: 350-450 °C
- Sample Preparation: Prepare the sample as described for HPLC analysis.

Data Presentation:

Parameter	Value
Molecular Formula	C ₃₅ H ₅₃ N ₅ O ₆ S
Calculated Monoisotopic Mass	671.3719 g/mol
Observed Ion (M+H) ⁺	672.3792 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **VH032-C6-NH-Boc**. The spectra will verify the presence of the VH032 core, the C6 linker, and the Boc protecting group.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
- Experiments:
 - ¹H NMR
 - ¹³C NMR
 - 2D NMR (COSY, HSQC, HMBC) for full assignment if required.

Data Presentation (Representative Chemical Shifts in CD₃OD):

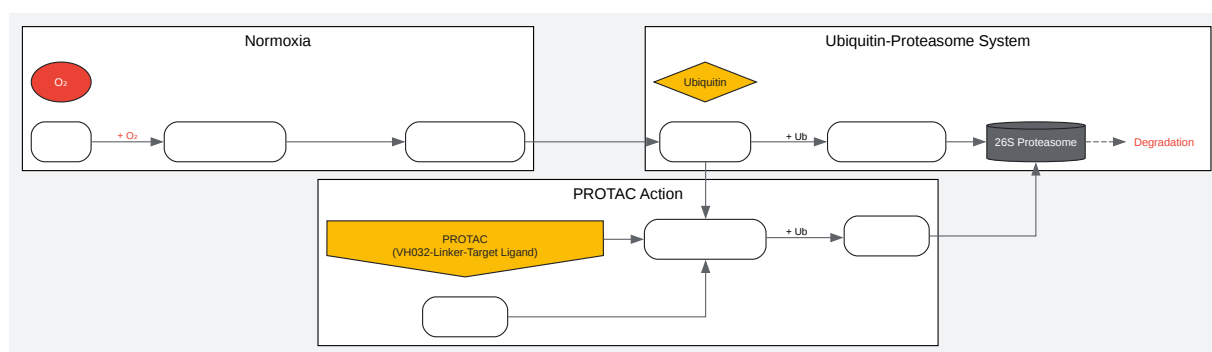
Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Reference
VH032 Core			
Thiazole-H	9.64 (s, 1H)	155.45	[3]
Aromatic-H	7.54 (d, 2H), 7.49 (d, 2H)	144.48, 141.79, 130.44, 129.25, 129.10	[3]
Pyrrolidine Ring-H	4.71-4.65 (m, 1H), 4.43-4.37 (m, 1H), 3.87-3.82 (m, 1H), 3.74-3.69 (m, 1H), 2.34-2.27 (m, 1H), 2.13-2.05 (m, 1H)	71.16, 60.98, 58.07, 39.11	[3]
Leucine-H	4.59-4.52 (m, 1H)	60.34, 35.79	[3]
tert-Butyl-H (Leucine)	1.14 (s, 9H)	26.65	[3]
Thiazole-CH ₃	2.57 (s, 3H)	13.90	[3]
C6-NH-Boc Linker			
-CH ₂ - (linker)	3.10 (t, 2H), 1.55-1.25 (m, 8H)	~40, ~30, ~26	Estimated
Boc Group			
tert-Butyl-H	1.44 (s, 9H)	28.4	Estimated
Carbonyl-C	-	156.2	Estimated
Quaternary-C	-	78.5	Estimated

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of VHL-based PROTACs, which recruit the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and

subsequent degradation by the proteasome. Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1 α) is hydroxylated, leading to its recognition by VHL and subsequent degradation.[4][5] VHL inhibitors, and by extension the VH032 component of PROTACs, block this interaction.[6]

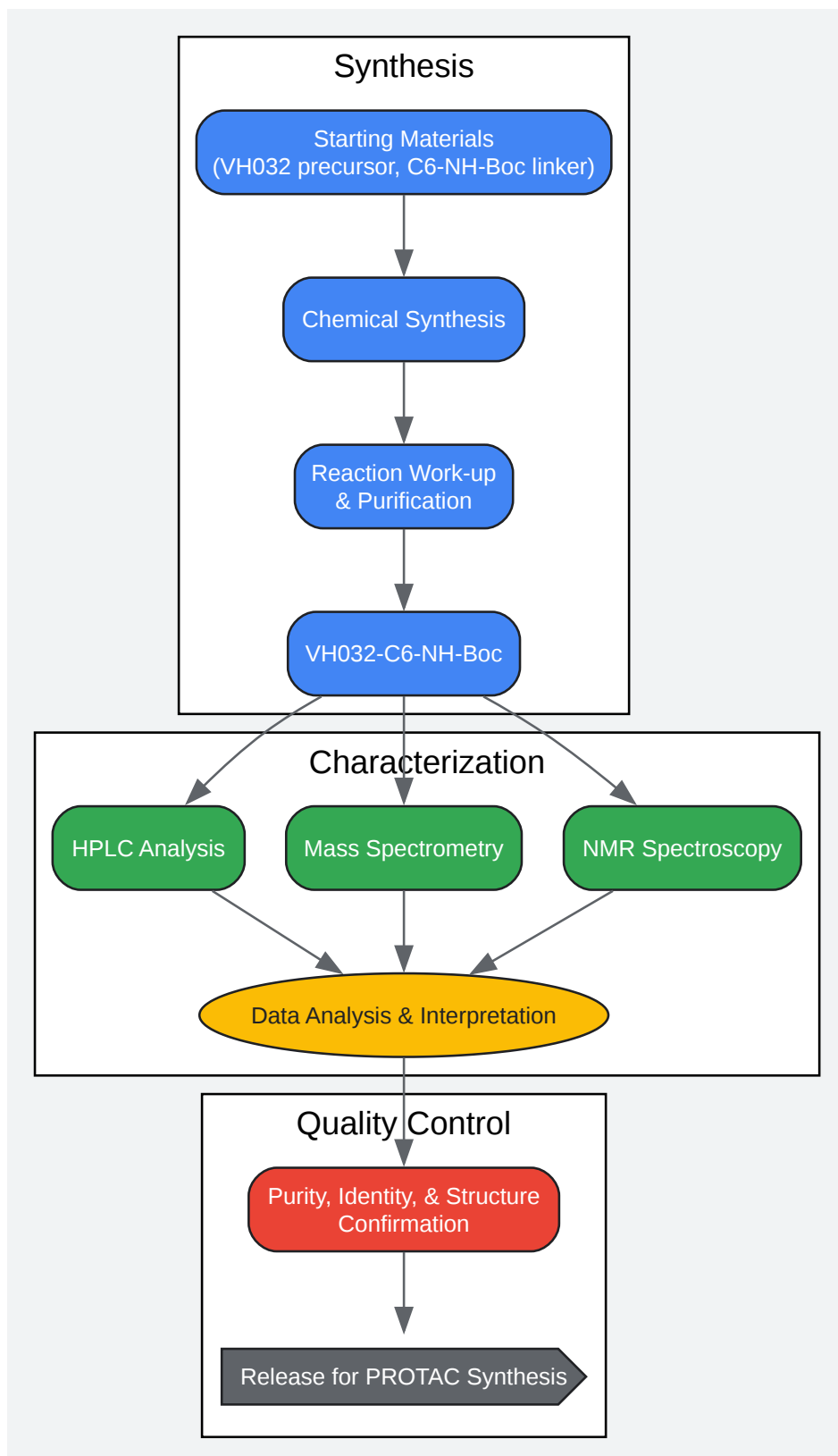


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Caption: VHL-mediated protein degradation and PROTAC mechanism of action.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of **VH032-C6-NH-Boc**.

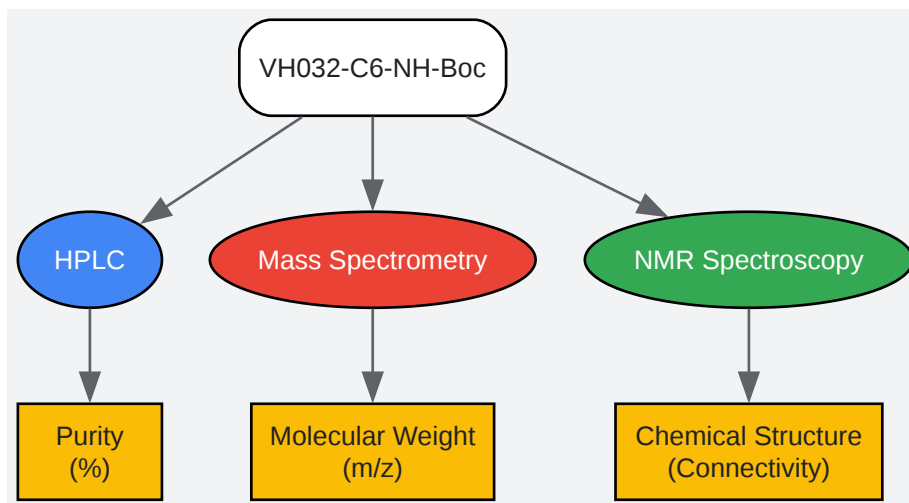


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Caption: General workflow for the synthesis and characterization of **VH032-C6-NH-Boc**.

Logical Relationship of Analytical Techniques

This diagram illustrates how the three main analytical techniques—HPLC, Mass Spectrometry, and NMR—provide complementary information to fully characterize the **VH032-C6-NH-Boc** molecule.



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Caption: Complementary nature of analytical techniques for compound characterization.

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